molecular formula C16H8ClF3N4O2 B2893922 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile CAS No. 338965-42-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile

Cat. No. B2893922
CAS RN: 338965-42-7
M. Wt: 380.71
InChI Key: KMIYRISCSSFIIB-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, with one methine group (=CH-) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The compound has a pyridine ring substituted with a trifluoromethyl group and a chloro group. It also has a nitrile group and a nitrophenyl group attached to a carbon .


Chemical Reactions Analysis

The compound, due to the presence of the nitrile group, might undergo hydrolysis, reduction, and other reactions typical for nitriles .


Physical And Chemical Properties Analysis

Physical and chemical properties like melting point, boiling point, density, etc., could not be found specifically for this compound .

Scientific Research Applications

Mechanistic Insights in Organic Synthesis

  • A study on the mechanistic features of isomerizing alkoxycarbonylation of methyl oleate highlights the reactivity of complexes with trifluoromethyl and nitrophenyl groups, providing insights into reaction mechanisms that could be relevant to synthesizing or modifying compounds like the one (Roesle et al., 2012).

Synthesis and Reactivity of Heterocyclic Compounds

  • The synthesis and structural analysis of various heterocyclic compounds, including pyridine derivatives with chloro, nitro, and trifluoromethyl groups, have been extensively studied. These works could provide a framework for understanding the chemical behavior and synthesis pathways of complex molecules (Korotaev et al., 2017).

Catalysis and Organic Transformations

  • Research on zwitterionic salts as organocatalysts for transesterification, involving nitrophenyl isothiocyanate, underscores the potential of specific functional groups in catalyzing organic reactions, which could be applied in manipulating the compound of interest (Ishihara et al., 2008).

Molecular Engineering for Material Science

  • A study on molecular complexation for the crystal engineering of noncentrosymmetric structures discusses the ideal orientation of chromophores linked by hydrogen bonds. This research could be pertinent to designing materials with specific optical or electronic properties using compounds with similar structural characteristics (Muthuraman et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.

Mode of Action

The compound acts as an ACC inhibitor . It binds to the ACC enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts fatty acid synthesis, leading to a decrease in lipid production within the cell.

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . By preventing the production of malonyl-CoA, the compound effectively halts the synthesis of long-chain fatty acids. This disruption can have downstream effects on other lipid-dependent pathways, including the synthesis of triglycerides and phospholipids.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling to prevent any adverse effects. The compound should be handled in a well-ventilated area, and direct contact with the skin or eyes should be avoided .

Future Directions

The future directions would largely depend on the properties and potential applications of the compound. Given the presence of a pyridine ring and a trifluoromethyl group, it could potentially be used in the development of pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4O2/c17-13-5-11(16(18,19)20)7-23-14(13)15(8-21,9-22)6-10-1-3-12(4-2-10)24(25)26/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYRISCSSFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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